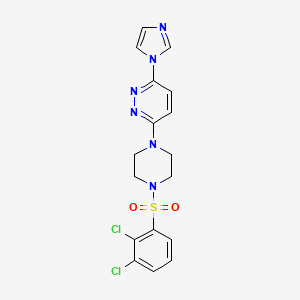
3-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C17H16Cl2N6O2S and its molecular weight is 439.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(4-((2,3-dichlorophenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyridazine is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C18H16Cl2N4O3S
- Molecular Weight : 439.31 g/mol
- CAS Number : 1021066-88-5
The compound exhibits several mechanisms that contribute to its biological activity:
- Inhibition of Enzymatic Activity : The sulfonamide group in the structure may interact with various enzymes, potentially inhibiting their activity and affecting metabolic pathways.
- Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
- Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic properties against cancer cell lines.
Biological Activity Data
Case Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of the compound against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating significant antitumor potential.
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological properties revealed that the compound acts as a modulator of serotonin receptors. This suggests a potential role in treating mood disorders, although further studies are necessary to elucidate the exact mechanisms involved.
Research Findings
Recent research has highlighted the compound's promising biological activities:
- Anticancer Properties : The compound has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and oxidative stress induction.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, which could be beneficial in neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[4-(2,3-dichlorophenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-ylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N6O2S/c18-13-2-1-3-14(17(13)19)28(26,27)25-10-8-23(9-11-25)15-4-5-16(22-21-15)24-7-6-20-12-24/h1-7,12H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDJSPIOWGOOJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)S(=O)(=O)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














